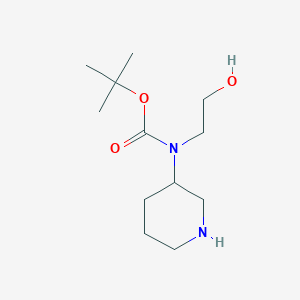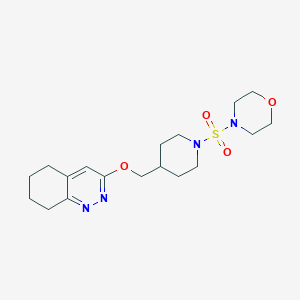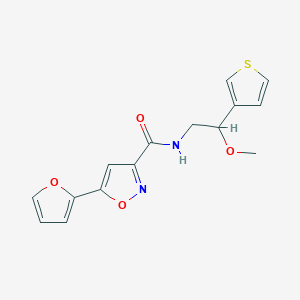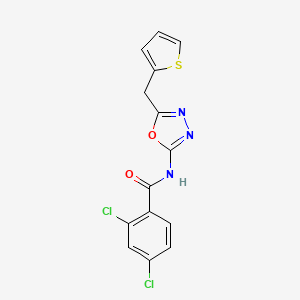
tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate, also known as TBHPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a carbamate derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Applications in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, are highlighted for their role in the stereoselective synthesis of amines and their derivatives. These compounds are crucial for asymmetric synthesis, providing access to structurally diverse N-heterocycles, such as piperidines and pyrrolidines, which are foundational structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Biodegradation and Environmental Fate
The review on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound related to tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate, summarizes the knowledge on aerobic and anaerobic degradation pathways. It discusses the microbial degradation potential in soil and groundwater, highlighting the role of specific enzymes and microbial pathways (Thornton et al., 2020).
Synthetic Routes and Pharmaceutical Applications
A review of the synthetic routes for vandetanib, an anti-cancer drug, identifies tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This highlights the importance of tert-butyl and piperidine derivatives in pharmaceutical synthesis, demonstrating the compound's relevance in developing industrial-scale synthetic routes for pharmaceuticals (Mi, 2015).
Environmental and Health Implications of Similar Compounds
Research on synthetic phenolic antioxidants, including 2,6-di-tert-butyl-4-methylphenol (BHT) and its derivatives, explores their widespread use and potential health implications. These studies emphasize the environmental occurrence, human exposure, and toxicity concerns associated with these compounds, providing a context for understanding the broader implications of chemically similar entities (Liu & Mabury, 2020).
properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-piperidin-3-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14(7-8-15)10-5-4-6-13-9-10/h10,13,15H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBBFJQLZMXRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2060026-70-0 |
Source


|
| Record name | tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2857805.png)
![2-Hydroxy-4-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2857810.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate](/img/structure/B2857811.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2857814.png)


![6-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B2857817.png)


![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2857823.png)
![4-[benzyl(methyl)amino]-N-(2-fluorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857824.png)


